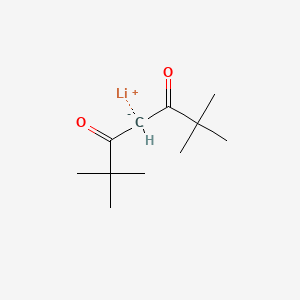
Lithium 2,2,6,6-tétraméthyl-3,5-dioxoheptan-4-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium is an organolithium compound widely used in various fields of chemistry. It is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry. The compound is characterized by the presence of a lithium ion coordinated to a 2,2,6,6-tetramethyl-3,5-heptanedionato ligand, which provides unique chemical properties.
Applications De Recherche Scientifique
(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
It is known that this compound can be used as an organic synthesis raw material .
Biochemical Pathways
It is known that this compound can be used in various applications including organic synthesis , suggesting that it may influence a variety of biochemical pathways.
Action Environment
It is known that this compound should be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions may affect its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium typically involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with a lithium base. One common method is to dissolve 2,2,6,6-tetramethyl-3,5-heptanedione in anhydrous tetrahydrofuran and add lithium diisopropylamide at low temperatures. The reaction mixture is then stirred and allowed to warm to room temperature, resulting in the formation of (2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium .
Industrial Production Methods
Industrial production of (2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in bulk and purified through recrystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium salts of the corresponding carboxylic acids.
Reduction: It can be reduced to form lithium alkoxides.
Substitution: The lithium ion can be substituted with other metal ions to form metal complexes.
Common Reagents and Conditions
Common reagents used in reactions with (2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various metal salts for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include lithium salts, lithium alkoxides, and various metal complexes, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: A precursor to (2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium, used as a ligand in metal complexes.
Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate): A similar compound used in catalysis and material science.
Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Another similar compound with applications in catalysis and material science.
Uniqueness
(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium is unique due to its high reactivity and stability, making it a versatile reagent in synthetic chemistry. Its ability to form stable complexes with various metal ions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
22441-13-0 |
|---|---|
Formule moléculaire |
C11H20LiO2 |
Poids moléculaire |
191.2 g/mol |
Nom IUPAC |
lithium;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C11H20O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H2,1-6H3; |
Clé InChI |
GSPVGSMROLCBGA-UHFFFAOYSA-N |
SMILES |
[Li+].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C |
SMILES canonique |
[Li].CC(C)(C)C(=O)CC(=O)C(C)(C)C |
Key on ui other cas no. |
22441-13-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















